3-Cyclopropoxy-5-fluoroaniline
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Overview
Description
3-Cyclopropoxy-5-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO It is characterized by a cyclopropoxy group attached to the third carbon and a fluorine atom attached to the fifth carbon of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-5-fluoroaniline and cyclopropanol.
Nitration: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Cyclopropylation: The amino group is then reacted with cyclopropanol in the presence of a base such as sodium hydride (NaH) to form the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to produce amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Hydroxylated products and other substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-5-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4-fluoroaniline: Similar in structure but with a different substitution pattern.
3-Cyclopropoxy-4-fluoroaniline: Similar but with the cyclopropoxy group at a different position.
5-Fluoro-2-methoxyaniline: Similar functional groups but different overall structure.
Uniqueness
3-Cyclopropoxy-5-fluoroaniline is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2,11H2 |
InChI Key |
KPRAAESBWLSIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)N)F |
Origin of Product |
United States |
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